molecular formula C17H14F3N5O3S B2978060 N'-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-3-(trifluoromethyl)benzenesulfonohydrazide CAS No. 478257-76-0

N'-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-3-(trifluoromethyl)benzenesulfonohydrazide

Cat. No.: B2978060
CAS No.: 478257-76-0
M. Wt: 425.39
InChI Key: IOFGWSSJNBZDLY-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonohydrazide core substituted with a trifluoromethyl group at the 3-position and a carbonyl-linked 1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl moiety. Its molecular formula is C₁₇H₁₄F₃N₅O₃S, with a molecular weight of 429.39 g/mol (inferred from structural analogs in ). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridinyl-imidazole fragment may contribute to target binding in medicinal chemistry applications .

Properties

IUPAC Name

1-(6-methylpyridin-2-yl)-N'-[3-(trifluoromethyl)phenyl]sulfonylimidazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O3S/c1-11-4-2-7-15(22-11)25-9-14(21-10-25)16(26)23-24-29(27,28)13-6-3-5-12(8-13)17(18,19)20/h2-10,24H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFGWSSJNBZDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-3-(trifluoromethyl)benzenesulfonohydrazide, with CAS number 478257-76-0, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H14F3N5O3S
  • Molecular Weight : 425.39 g/mol
  • Density : 1.42 g/cm³ (predicted)
  • pKa : 7.39 (predicted)

The compound exhibits a multifaceted mechanism of action that primarily targets bacterial infections. It has shown efficacy against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The proposed mechanisms include:

  • Inhibition of protein synthesis.
  • Disruption of nucleic acid and peptidoglycan production.
  • Antibiofilm activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus spp. .

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) values suggest effective bactericidal activity against MRSA and other clinical isolates.
    • For MRSA: MIC values range from 15.625 to 62.5 μM.
    • For Enterococcus: MIC values range from 62.5 to 125 μM .

Antibiofilm Activity

The compound shows moderate-to-good antibiofilm activity:

  • Biofilm Minimum Inhibitory Concentration (MBIC) for MRSA ranges from 62.216 to 124.432 μg/mL.
  • Biofilm Minimum Eradication Concentration (MBEC) for MRSA is between 124.432 and 248.863 μg/mL, compared to ciprofloxacin which has significantly lower MBIC and MBEC values .

Case Study 1: Efficacy Against MRSA

In a controlled laboratory setting, this compound was tested against clinical isolates of MRSA. The study found that the compound effectively inhibited biofilm formation and disrupted existing biofilms, highlighting its potential as a therapeutic agent in treating resistant bacterial infections.

Case Study 2: Broader Spectrum Activity

Another study evaluated the compound's effectiveness against a broader spectrum of bacteria, including both Gram-positive and Gram-negative strains. Results indicated that while it was less effective than some standard antibiotics like cefixime, it still showed promising activity, particularly in disrupting biofilms formed by Pseudomonas aeruginosa .

Comparative Analysis

PropertyThis compoundCiprofloxacinCefixime
MIC (MRSA)15.625 - 62.5 μM0.381 μMNot specified
MBIC (MRSA)62.216 - 124.432 μg/mL0.381 μMNot specified
MBEC (MRSA)124.432 - 248.863 μg/mL48.8 μg/mLNot specified
Biofilm DisruptionModerate-to-goodHighModerate

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzenesulfonohydrazide Core

4-Methoxy Derivative (CAS: 866050-50-2)
  • Structure: 4-Methoxy-N'-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}benzenesulfonohydrazide
  • Molecular Formula : C₁₇H₁₇N₅O₄S
  • Molecular Weight : 387.42 g/mol
  • Key Differences: Substituent: Methoxy (-OCH₃) at the 4-position vs. trifluoromethyl (-CF₃) at the 3-position on the benzene ring. Electronic Effects: Methoxy is electron-donating, while trifluoromethyl is strongly electron-withdrawing. Synthetic Yield: The methoxy derivative is commercially available with >90% purity, priced at $1,152/g (1g scale), indicating established synthesis protocols .
4-Fluoro Derivative (CAS: 478078-50-1)
  • Structure: 4-Fluoro-N'-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide
  • Key Differences :
    • Heterocycle : A dihydroisoxazole replaces the imidazole ring, and fluorine substitutes the trifluoromethyl group.
    • Pharmacological Implications : Fluorine’s small size and electronegativity may optimize target binding without the steric bulk of -CF₃ .

Trifluoromethyl-Containing Analogs

Compound 210 ()
  • Structure : 1-(4-(5-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)-3-(3-(trifluoromethyl)phenyl)carbamide
  • Molecular Weight : 487.48 g/mol
  • Synthetic Notes: Synthesized via isocyanate coupling (26% yield), purified by flash chromatography. Highlights the feasibility of incorporating trifluoromethyl groups into imidazole-containing scaffolds .
N'-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-3-(trifluoromethyl)pyridine-2-carbohydrazide (CAS: 1092346-42-3)
  • Structure : Dual trifluoromethyl groups on pyridine rings.

Comparative Data Table

Compound Name / CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Commercial Availability/Purity
Target Compound C₁₇H₁₄F₃N₅O₃S 429.39 3-CF₃, imidazole-pyridine Not explicitly listed
4-Methoxy Analog (866050-50-2) C₁₇H₁₇N₅O₄S 387.42 4-OCH₃, imidazole-pyridine >90% purity, $1,152/g (1g)
4-Fluoro Analog (478078-50-1) C₁₆H₁₄FN₅O₃S 383.37 4-F, dihydroisoxazole-pyridine No commercial data
Compound 210 C₂₃H₁₇FN₅O₄S 487.48 3-CF₃, imidazole-phenylcarbamide 98% HPLC purity, 26% yield

Key Observations

Substituent Effects: Trifluoromethyl (-CF₃): Increases metabolic stability and membrane permeability but may introduce steric challenges.

Synthetic Accessibility :

  • The methoxy derivative’s commercial availability suggests robust synthesis routes, while the target compound may require optimization for scale-up (e.g., chromatography conditions from ) .

Pharmacological Potential: Imidazole-pyridine scaffolds are prevalent in kinase inhibitors (e.g., CK1δ in ), positioning the target compound for similar applications .

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound, and how do reaction conditions affect yield and purity?

The compound is typically synthesized via multi-step coupling reactions. Key steps include:

  • Amide bond formation : Coupling the imidazole-carbonyl moiety with the sulfonohydrazide group using activating agents (e.g., DCC or EDC) in anhydrous DMF or DCM .
  • Pyridine-methyl substitution : Introducing the 6-methyl-2-pyridinyl group via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purity optimization : Final purification by column chromatography or recrystallization, with HPLC analysis (e.g., ≥98% purity achieved in ) . Critical parameters : Solvent polarity, temperature (room temperature vs. reflux), and stoichiometric ratios of reagents directly impact yield and byproduct formation .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for the imidazole (δ ~11.5 ppm), sulfonohydrazide (δ ~7.8 ppm), and trifluoromethyl (δ ~120 ppm in ¹³C) groups .
  • LCMS/HRMS : Verify molecular ion peaks (e.g., ESIMS m/z 392.2 in ) .
    • Chromatography :
  • HPLC : Quantify purity using reverse-phase C18 columns with UV detection at 254 nm .
    • Elemental analysis : Confirm C/H/N ratios to validate stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during imidazole-sulfonohydrazide coupling?

Byproduct formation (e.g., hydrolyzed intermediates) is mitigated by:

  • Controlled stoichiometry : Use a 1.1:1 molar ratio of acylating agent to sulfonohydrazide to prevent over-activation .
  • Moisture-free conditions : Anhydrous solvents (DMF, DCM) and inert gas (N₂/Ar) prevent hydrolysis of reactive intermediates .
  • Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates coupling efficiency and reduces side reactions . Validation : Monitor reaction progress via TLC or in-situ FTIR for carbonyl disappearance .

Q. What strategies address the hydrolytic instability of the sulfonohydrazide group in physiological buffers?

The sulfonohydrazide bond is prone to cleavage under acidic/alkaline conditions. Stabilization methods include:

  • pH modulation : Use buffered solutions (pH 6–7.4) to slow hydrolysis .
  • Prodrug design : Mask the hydrazide group with enzymatically cleavable protectants (e.g., acetyl or tert-butyloxycarbonyl) .
  • Formulation additives : Incorporate cyclodextrins or liposomal encapsulation to shield the labile group .

Q. How should researchers resolve discrepancies between in vitro and in vivo efficacy data for antimicrobial activity?

Contradictions may arise due to:

  • Metabolic instability : Rapid hepatic metabolism reduces bioavailability. Perform microsomal stability assays (e.g., liver S9 fractions) to identify vulnerable sites .
  • Plasma protein binding : Use equilibrium dialysis to assess free fraction availability .
  • Dosing regimen optimization : Adjust frequency or route (e.g., intraperitoneal vs. oral) based on pharmacokinetic profiling .

Q. What role does the trifluoromethyl group play in modulating physicochemical properties, and how can aqueous solubility be enhanced?

The -CF₃ group increases lipophilicity (logP) and metabolic stability but reduces aqueous solubility. Methodological improvements:

  • Co-solvent systems : Use DMSO/PEG 400 mixtures in preclinical formulations .
  • Salt formation : Prepare hydrochloride or sodium salts via reaction with HCl/NaOH .
  • Nanoformulation : Employ lipid nanoparticles or micelles to improve dispersibility .

Data Contradiction Analysis

Q. How to interpret conflicting results in cytotoxicity assays across different cell lines?

Discrepancies may stem from:

  • Cell-specific uptake : Quantify intracellular compound levels via LC-MS/MS .
  • Off-target effects : Perform kinase profiling or proteomic analysis to identify unintended targets .
  • Assay interference : The trifluoromethyl group may quench fluorescence in MTT assays; validate with alternative methods (e.g., ATP luminescence) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

StepReagents/ConditionsYield (%)Purity (%)Reference
Imidazole activationDMF, EDC, DMAP, RT, 24h65–7595
Sulfonohydrazide couplingK₂CO₃, DMF, 80°C, 12h7098
Final purificationSilica gel chromatography (EtOAc/hexane)3599

Q. Table 2. Stability of Sulfonohydrazide Group

ConditionHalf-life (h)Degradation ProductMitigation Strategy
pH 2.0 (gastric模拟)1.5Benzenesulfonic acidEnteric coating
pH 7.4 (plasma)12.0Hydrazine derivativeProdrug modification

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